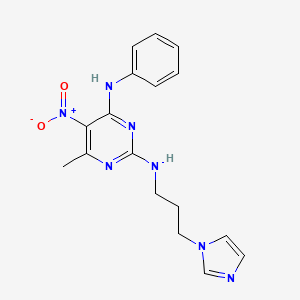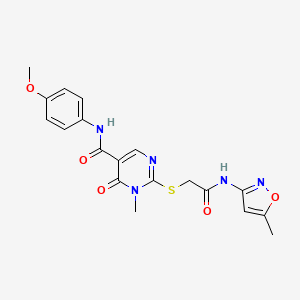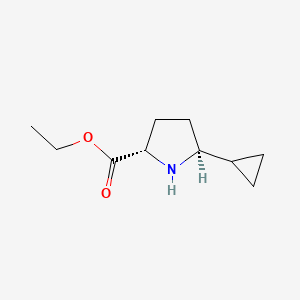
N2-(3-(1H-imidazol-1-yl)propyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N2-(3-(1H-imidazol-1-yl)propyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The presence of a nitro group (-NO2) and an amine group (-NH2) could suggest potential reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and pyrimidine rings would contribute to the rigidity of the molecule, while the nitro and amine groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing and could make the molecule susceptible to nucleophilic attack. The amine group could act as a base or nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar nitro and amine groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Heterocyclic Amines in Cancer Research
Carcinogenic Potential of Dietary Chemicals : Studies on dietary nitrosamines and heterocyclic amines, like nitrosodimethylamine and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, highlight their association with an increased risk of gastric cancer. These compounds are formed during the cooking of red meat and have been studied for their carcinogenic potential, emphasizing the importance of understanding the chemical interactions and mutagenic effects of similar compounds in the diet (E. de Stefani et al., 1998).
Toxicology and Safety Evaluation
Toxicological Studies on Imidacloprid : Research on imidacloprid, a nitromethylene insecticide, sheds light on the methodological approaches to measuring the presence and metabolites of similar chemical compounds in biological samples, providing a framework for evaluating their toxicological profiles. Such studies are crucial for assessing the safety and environmental impact of chemical compounds used in various industries (P. Proença et al., 2005).
Pharmacokinetics and Metabolism
Metabolism and Pharmacokinetic Studies : The pharmacokinetic profiles and metabolism studies, such as those conducted on FK3453, offer insights into how chemical compounds are absorbed, distributed, metabolized, and excreted in the body. Understanding these processes is essential for the development and safe use of new chemical entities in various scientific applications (T. Akabane et al., 2011).
Environmental and Health Impact
Exposure and Health Risks of Chemical Compounds : Studies on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a normal diet versus those receiving parenteral alimentation underscore the importance of monitoring exposure to potentially harmful chemical compounds. Research in this area can inform public health policies and dietary recommendations to minimize health risks (H. Ushiyama et al., 1991).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-(3-imidazol-1-ylpropyl)-6-methyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-13-15(24(25)26)16(21-14-6-3-2-4-7-14)22-17(20-13)19-8-5-10-23-11-9-18-12-23/h2-4,6-7,9,11-12H,5,8,10H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILLVBWXGMMCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCN2C=CN=C2)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-(1H-imidazol-1-yl)propyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2844495.png)
![1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea](/img/structure/B2844499.png)


![(6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2844506.png)

![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844509.png)

![N-[(1S)-1-cyanoethyl]-3,3-difluorocyclohexane-1-carboxamide](/img/structure/B2844513.png)


![Methyl 2-((6-ethoxybenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2844516.png)
![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2844517.png)
